Cas no 2228203-02-7 (tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate)

tert-ブチル N-(4,4,5,5,5-ペンタフルオロ-2-メチル-1-オキソペンタン-2-イル)カルバメートは、高純度の有機フッ素化合物であり、医薬品中間体や精密有機合成において重要な役割を果たします。この化合物は、ペンタフルオロ基とtert-ブトキシカルボニル(Boc)保護基を有しており、高い反応性と安定性を兼ね備えています。特に、フッ素原子の導入により、脂溶性や代謝安定性の向上が期待されます。Boc保護基は脱保護が容易であり、多段階合成における官能基の保護として優れた特性を示します。実験室規模から工業生産まで幅広く適用可能で、複雑な分子構築の際に有用です。

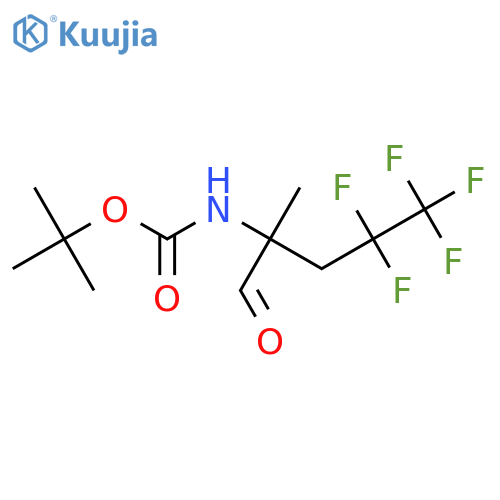

2228203-02-7 structure

商品名:tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate

- EN300-1891836

- 2228203-02-7

-

- インチ: 1S/C11H16F5NO3/c1-8(2,3)20-7(19)17-9(4,6-18)5-10(12,13)11(14,15)16/h6H,5H2,1-4H3,(H,17,19)

- InChIKey: IWFZDFHZXXBBJS-UHFFFAOYSA-N

- ほほえんだ: FC(C(F)(F)F)(CC(C=O)(C)NC(=O)OC(C)(C)C)F

計算された属性

- せいみつぶんしりょう: 305.10503418g/mol

- どういたいしつりょう: 305.10503418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 375

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 55.4Ų

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1891836-0.25g |

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |

2228203-02-7 | 0.25g |

$1196.0 | 2023-09-18 | ||

| Enamine | EN300-1891836-5.0g |

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |

2228203-02-7 | 5g |

$3770.0 | 2023-06-03 | ||

| Enamine | EN300-1891836-0.5g |

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |

2228203-02-7 | 0.5g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1891836-5g |

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |

2228203-02-7 | 5g |

$3770.0 | 2023-09-18 | ||

| Enamine | EN300-1891836-0.1g |

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |

2228203-02-7 | 0.1g |

$1144.0 | 2023-09-18 | ||

| Enamine | EN300-1891836-0.05g |

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |

2228203-02-7 | 0.05g |

$1091.0 | 2023-09-18 | ||

| Enamine | EN300-1891836-1.0g |

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |

2228203-02-7 | 1g |

$1299.0 | 2023-06-03 | ||

| Enamine | EN300-1891836-2.5g |

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |

2228203-02-7 | 2.5g |

$2548.0 | 2023-09-18 | ||

| Enamine | EN300-1891836-10.0g |

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |

2228203-02-7 | 10g |

$5590.0 | 2023-06-03 | ||

| Enamine | EN300-1891836-10g |

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |

2228203-02-7 | 10g |

$5590.0 | 2023-09-18 |

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

2228203-02-7 (tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量